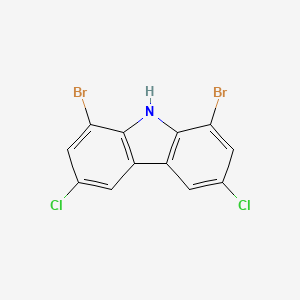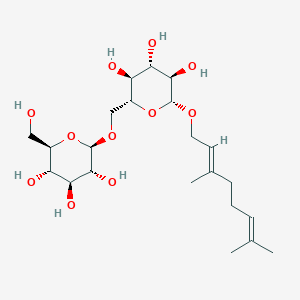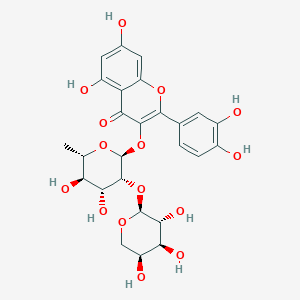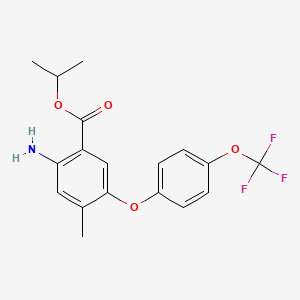![molecular formula C24H17N7O3 B13447015 5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-oxo-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic molecule. It features multiple fused rings, including pyrazoloquinazoline and triazolopyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
Formation of the pyrazoloquinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the triazolopyridine moiety: This step often involves the cyclization of a pyridine derivative with hydrazine and subsequent oxidation.
Coupling of the two moieties: The final step involves coupling the pyrazoloquinazoline and triazolopyridine intermediates through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation products: Include hydroxylated derivatives.
Reduction products: Include alcohol derivatives.
Substitution products: Include various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its complex structure and potential to interact with various biological targets.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Chemical Biology: Employed in the design of molecular probes and bioactive molecules for studying cellular processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazolopyridine derivatives: These compounds share the triazolopyridine moiety and exhibit similar biological activities.
Pyrazoloquinazoline derivatives: These compounds share the pyrazoloquinazoline core and are also studied for their medicinal properties.
Uniqueness
Structural Complexity: The combination of pyrazoloquinazoline and triazolopyridine moieties in a single molecule is unique and contributes to its diverse biological activities.
Its unique structure allows for a wide range of applications in medicinal chemistry and biological studies, making it a valuable compound for research.
Eigenschaften
Molekularformel |
C24H17N7O3 |
|---|---|
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
5-oxo-N-[3-[(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H17N7O3/c32-22-17-8-1-2-9-19(17)31-21(27-22)18(13-25-31)23(33)26-16-7-5-6-15(12-16)14-30-24(34)29-11-4-3-10-20(29)28-30/h1-13H,14H2,(H,26,33)(H,27,32) |
InChI-Schlüssel |
DAPDEELYKHNFOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)NC4=CC=CC(=C4)CN5C(=O)N6C=CC=CC6=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)








![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)




